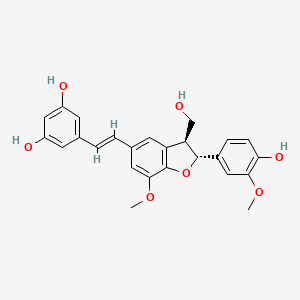

Gnetofuran A

Description

Gnetofuran A is a stilbenolignan, a hybrid secondary metabolite combining structural features of stilbenes and lignans. It is predominantly isolated from Gnetum species, such as Gnetum cleistostachyum and Gnetum parvifolium . Structurally, it contains a benzodioxane core formed via oxidative coupling between hydroxystilbenes (e.g., isorhapontigenin) and monolignols (e.g., sinapyl alcohol) during lignification . The compound exhibits moderate anti-inflammatory activity, particularly in inhibiting TNF-α and malondialdehyde (MDA) production in vitro . Its biosynthesis involves biomimetic pathways, enabling synthetic isolation through cross-coupling reactions .

Properties

Molecular Formula |

C25H24O7 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

5-[(E)-2-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C25H24O7/c1-30-22-11-16(5-6-21(22)29)24-20(13-26)19-9-15(10-23(31-2)25(19)32-24)4-3-14-7-17(27)12-18(28)8-14/h3-12,20,24,26-29H,13H2,1-2H3/b4-3+/t20-,24+/m1/s1 |

InChI Key |

IAVPPBSOVIMKKR-MIHLAISXSA-N |

SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC4=CC(=CC(=C4)O)O |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C4=CC(=CC(=C4)O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC4=CC(=CC(=C4)O)O |

Synonyms |

gnetofuran A |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactions of Gnetofuran A

Oxidation

this compound undergoes oxidation, particularly in alkaline conditions, forming quinone derivatives. The reaction proceeds via electron transfer from the hydroxyl groups, yielding products with enhanced electrophilicity. For example:

Esterification

Acetylation with acetic anhydride in the presence of sulfuric acid produces acetate esters, modifying solubility and bioavailability:

This reaction targets hydroxyl groups on the aromatic ring.

Glycosylation

Enzymatic glycosylation adds sugar moieties (e.g., glucose) to the phenolic –OH groups, enhancing water solubility. UDP-glucose-dependent glycosyltransferases catalyze this process.

Metal Chelation

this compound forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and carbonyl groups, critical for its antioxidant activity:

Table 1: Key Reactions of this compound

Table 2: Research Findings

Reaction Mechanisms

-

Oxidation : Proceeds via a two-step mechanism: (1) deprotonation of phenolic –OH groups under alkaline conditions, followed by (2) electron transfer to oxidants like H₂O₂, forming semiquinone radicals that dimerize or react further .

-

Esterification : Nucleophilic acyl substitution at the hydroxyl oxygen, facilitated by acid catalysis2.

-

Chelation : Coordination of metal ions through ortho-dihydroxy groups, stabilizing the complex via resonance .

Stability and Reaction Conditions

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) media, with optimal stability at pH 5–7.

-

Thermal Stability : Decomposes above 80°C, releasing CO and phenolic byproducts.

-

Light Exposure : UV irradiation accelerates oxidation, necessitating dark storage.

Comparison with Similar Compounds

Gnetofuran A belongs to a broader class of stilbenolignans and hydroxystilbenes with shared biosynthetic origins. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Key Structural Insights :

- This compound’s benzodioxane structure distinguishes it from glycosylated derivatives (e.g., gnetumontanin C) .

- Unlike geranylated analogues (e.g., lehmbachol D), this compound lacks hydrophobic side chains, influencing its membrane permeability .

Functional Analogues

Key Functional Insights :

- This compound’s TNF-α inhibition (IC₅₀ ~20 μM) is comparable to resveratrol but less potent than synthetic NSAIDs .

- Unlike astringin (a piceatannol glycoside), this compound’s aglycone form reduces water solubility but enhances cellular uptake .

Pharmacokinetic and Solubility Profiles

| Compound | Solubility (Water) | LogP | Bioavailability |

|---|---|---|---|

| This compound | Low (aglycone) | ~2.5 | Moderate |

| Gnetumontanin C | High (glycoside) | ~1.2 | High |

| Gnetofuran B | Soluble in DMSO, ethanol | ~2.8 | Moderate |

Key Pharmacokinetic Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.